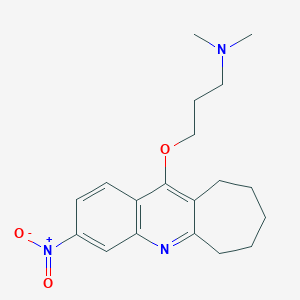
11-(3-(Dimethylamino)propoxy)-7,8,9,10-tetrahydro-3-nitro-6H-cyclohepta(b)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(3-(Dimethylamino)propoxy)-7,8,9,10-tetrahydro-3-nitro-6H-cyclohepta(b)quinoline, commonly known as DMAPT, is a novel small molecule inhibitor that has shown promising results in various preclinical studies. It is a potent inhibitor of the NF-κB pathway, which plays a crucial role in inflammation, immune response, and cancer progression.
作用机制
DMAPT inhibits the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the accumulation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and the expression of its target genes. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, cell survival, and proliferation. Inhibition of this pathway by DMAPT has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
DMAPT has been shown to have various biochemical and physiological effects, including inhibition of NF-κB activation, induction of apoptosis in cancer cells, and protection of neurons from oxidative stress. It has also been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. In addition, DMAPT has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
DMAPT has several advantages for lab experiments, including its potency and specificity for the NF-κB pathway, its ability to induce apoptosis in cancer cells, and its neuroprotective properties. However, there are also some limitations to its use, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. In addition, DMAPT may have off-target effects that need to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for the research on DMAPT, including its use in combination with other anticancer agents, its potential as a neuroprotective agent in neurodegenerative diseases, and its use in the treatment of inflammatory disorders. In addition, further studies are needed to evaluate the safety and efficacy of DMAPT in clinical trials and to explore its mechanism of action in more detail. Finally, the development of more potent and selective inhibitors of the NF-κB pathway may lead to the discovery of novel therapeutic agents for cancer and other diseases.
合成方法
DMAPT can be synthesized by reacting 3-(dimethylamino)propylamine with 7,8,9,10-tetrahydro-3-nitro-6H-cyclohepta[b]quinoline-11-ol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by column chromatography to obtain pure DMAPT.
科学研究应用
DMAPT has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. DMAPT has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In addition, it has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
属性
CAS 编号 |
18833-62-0 |
|---|---|
分子式 |
C19H25N3O3 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-3-[(3-nitro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)oxy]propan-1-amine |
InChI |
InChI=1S/C19H25N3O3/c1-21(2)11-6-12-25-19-15-7-4-3-5-8-17(15)20-18-13-14(22(23)24)9-10-16(18)19/h9-10,13H,3-8,11-12H2,1-2H3 |
InChI 键 |
PTFLXZSEEVIXLH-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=C2CCCCCC2=NC3=C1C=CC(=C3)[N+](=O)[O-] |
规范 SMILES |
CN(C)CCCOC1=C2CCCCCC2=NC3=C1C=CC(=C3)[N+](=O)[O-] |
其他 CAS 编号 |
18833-62-0 |
同义词 |
11-[3-(Dimethylamino)propoxy]-7,8,9,10-tetrahydro-3-nitro-6H-cyclohepta[b]quinoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



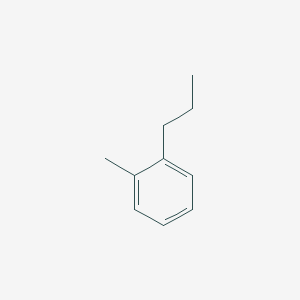
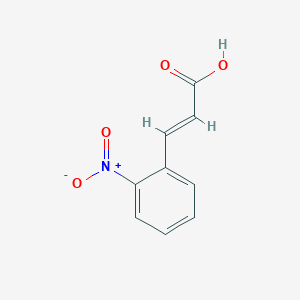

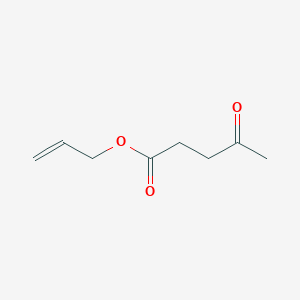
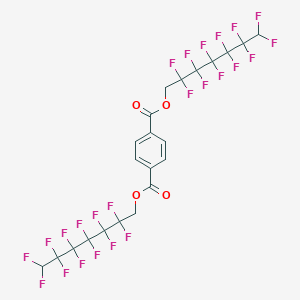
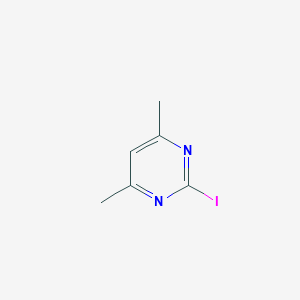


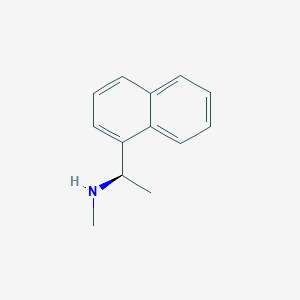
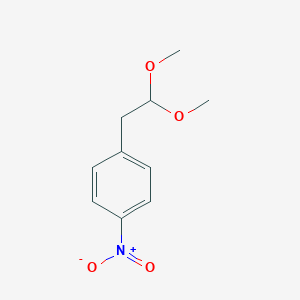
![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)


